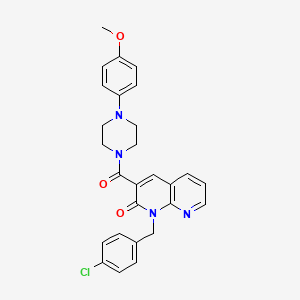

1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a chemical compound with potential anti-tubercular activity. It was designed and synthesized as part of efforts to discover new drugs for tuberculosis (TB) therapy .

Synthesis Analysis

The compound was synthesized using a series of chemical reactions. Unfortunately, the specific synthetic route is not provided in the available information .

Molecular Structure Analysis

The molecular formula of this compound is C~26~H~28~ClN~3~O~4~S . It contains a naphthyridine core with a substituted benzamide group and a piperazine moiety. The chlorine atom is attached to the benzyl group. The methoxyphenyl substituent enhances its pharmacological properties.

科学的研究の応用

Antimicrobial Activities

Research on triazole derivatives, including compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has shown that these compounds exhibit antimicrobial activities against various microorganisms. The studies suggest that modifications in the chemical structure can lead to compounds with good to moderate antimicrobial properties (Bektaş et al., 2010).

Fluorescent Ligands for Receptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential use in visualizing 5-HT1A receptors overexpressed in cells. This application demonstrates the compound's relevance in research related to receptor localization and function, providing a tool for fluorescent microscopy (Lacivita et al., 2009).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Derivatives of the compound structure have been explored for their inhibitory activity against HIV-1 reverse transcriptase. This research signifies the compound's potential in the development of new therapeutic agents against HIV, underscoring its importance in medicinal chemistry and drug discovery processes (Romero et al., 1994).

5-HT7 Receptor Antagonists

Compounds synthesized as derivatives, such as benzene sulfonamides and naphthyl sulfonamides, have been evaluated as 5-HT7 receptor antagonists. These findings contribute to understanding the compound's role in modulating serotonin receptors, which is crucial for developing treatments for psychiatric disorders (Yoon et al., 2008).

Fluorescent Logic Gates

The synthesis of compounds incorporating a piperazine receptor and an aryl group as fluorescent logic gates highlights their application in the development of molecular tools. These compounds can be reconfigured between different logic operations by altering solvent polarity, providing valuable insights into cellular microenvironments (Gauci & Magri, 2022).

Anti-proliferative Properties and DNA Binding

Research on benzochromene derivatives, including their synthesis and evaluation of cytotoxic activities against cancer cells, indicates the potential of similar compounds in cancer therapy. These studies emphasize the compounds' ability to induce apoptosis and interact with DNA, offering a pathway to novel chemotherapeutic agents (Ahagh et al., 2019).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKGKMGWZFYOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-furylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784847.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)

![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-methylacetamide](/img/structure/B2784857.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2784858.png)

![6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2784859.png)

![N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2784862.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)